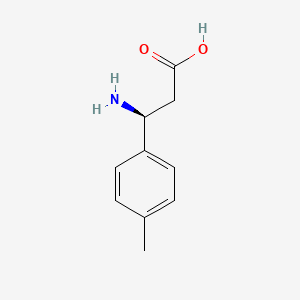

(s)-3-(p-Methylphenyl)-beta-alanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDAKEOBPKFUAH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353300 | |

| Record name | (s)-3-(p-methylphenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479065-00-4 | |

| Record name | (s)-3-(p-methylphenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 479065-00-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(s)-3-(p-Methylphenyl)-beta-alanine chemical properties

This technical guide provides a comprehensive overview of the known chemical properties of (S)-3-(p-Methylphenyl)-β-alanine. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this non-proteinogenic amino acid. This document collates available data on its chemical characteristics, offers a generalized experimental approach, and discusses the biological context of its parent compound, β-alanine, due to the absence of specific biological data for the title compound.

Core Chemical Properties

(S)-3-(p-Methylphenyl)-β-alanine, a derivative of β-alanine, possesses a unique chemical structure that informs its potential applications. The fundamental identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-amino-3-(4-methylphenyl)propanoic acid | [1] |

| Synonyms | (S)-3-Amino-3-(4-tolyl)propionic acid, H-b-Phe(4-Me)-OH | [2] |

| CAS Number | 479065-00-4 | [2][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2][3] |

| Molecular Weight | 179.22 g/mol | [4] |

| Monoisotopic Mass | 179.09464 Da | [1] |

| Boiling Point | ~325.5 °C at 760 mmHg (for (R)-enantiomer) | [5] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| Predicted XlogP | -1.0 | [1] |

| Storage | Room temperature, inert atmosphere, keep in dark place | [4] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific synthesis of (S)-3-(p-Methylphenyl)-β-alanine are not widely published. However, a general methodology for the synthesis of diverse β-aryl-β-amino acids has been described via a palladium-catalyzed, auxiliary-directed regioselective Csp³-H arylation of β-alanine.[6][7] This approach provides a plausible pathway for synthesizing the target compound.

A generalized workflow for such a synthesis and subsequent characterization is outlined below.

This process involves coupling a β-alanine precursor, protected with a directing group like 8-aminoquinoline, with an appropriate aryl halide (e.g., 4-iodotoluene) in the presence of a palladium catalyst. Following the reaction, standard aqueous workup and purification techniques such as column chromatography are employed to isolate the product. The final structure and purity are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

Specific research detailing the biological activity, mechanism of action, or associated signaling pathways of (S)-3-(p-Methylphenyl)-β-alanine is not available in the current scientific literature. Studies on related N-aryl-β-alanine derivatives have explored their potential as anticancer and antimicrobial agents, but these findings are broad and not specific to the p-methylphenyl substitution.[8][9][10]

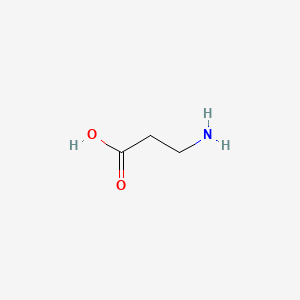

To provide a relevant biological context, it is useful to examine the well-established role of its parent compound, β-alanine. β-Alanine is a naturally occurring β-amino acid that is the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine). Carnosine is a dipeptide found in high concentrations in muscle and brain tissue and plays a significant role as an intracellular pH buffer.

The synthesis of carnosine from β-alanine and L-histidine is catalyzed by the enzyme carnosine synthetase in an ATP-dependent manner. This pathway is crucial for maintaining cellular homeostasis during intense exercise.

References

- 1. PubChemLite - (s)-3-(p-methylphenyl)-beta-alanine (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 2. pschemicals.com [pschemicals.com]

- 3. scbt.com [scbt.com]

- 4. (R)-3-(P-METHYLPHENYL)-BETA-ALANINE | 479064-87-4 [amp.chemicalbook.com]

- 5. (R)-3-(p-Methylphenyl)-beta-alanine [myskinrecipes.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (S)-3-(p-Methylphenyl)-β-alanine

For Researchers, Scientists, and Drug Development Professionals

(S)-3-(p-Methylphenyl)-β-alanine, a chiral non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug development. Its structural motif is found in various pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining the enantiomerically pure (S)-isomer, complete with detailed experimental methodologies, quantitative data, and process visualizations.

Core Synthetic Strategies

The synthesis of (S)-3-(p-Methylphenyl)-β-alanine can be broadly categorized into four main approaches:

-

Classical Resolution of a Racemate: This traditional and robust method involves the non-stereoselective synthesis of the racemic β-amino acid followed by separation of the enantiomers. The Rodionow-Johnson reaction is a common choice for the initial synthesis, followed by enzymatic kinetic resolution.

-

Asymmetric Catalysis: This elegant approach utilizes chiral catalysts to directly generate the desired (S)-enantiomer from a prochiral precursor. Asymmetric hydrogenation of a β-dehydroamino acid derivative is a prominent example.

-

Biocatalysis: Leveraging the high stereoselectivity of enzymes, this green chemistry approach employs biocatalysts such as transaminases to produce the target molecule with high enantiopurity.

-

Chiral Auxiliary-Mediated Synthesis: This method involves the temporary attachment of a chiral molecule (the auxiliary) to a substrate to direct a stereoselective transformation. The Evans asymmetric synthesis is a powerful example of this strategy.

Pathway 1: Rodionow-Johnson Reaction and Enzymatic Resolution

This pathway is a reliable and scalable method for producing (S)-3-(p-Methylphenyl)-β-alanine. It involves two key stages: the synthesis of the racemic amino acid and the subsequent separation of the enantiomers.

Stage 1: Synthesis of Racemic 3-(p-Methylphenyl)-β-alanine via Rodionow-Johnson Reaction

The Rodionow-Johnson reaction is a one-pot condensation of an aldehyde, malonic acid, and ammonia (or an ammonia source like ammonium acetate) in an alcoholic solvent.

Reaction Scheme:

Experimental Protocol (Representative):

A mixture of p-tolualdehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in ethanol is heated at reflux for 6-8 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

Quantitative Data:

| Parameter | Value |

| Yield | 60-75% |

| Purity | >95% (by NMR) |

Stage 2: Enzymatic Kinetic Resolution

Kinetic resolution takes advantage of the different reaction rates of the two enantiomers with a chiral catalyst, in this case, a lipase. The racemic β-amino acid is first esterified, and then one enantiomer is selectively hydrolyzed by the lipase.

Workflow:

Experimental Protocol (Representative):

Racemic 3-(p-Methylphenyl)-β-alanine is esterified (e.g., using ethanol and a catalytic amount of sulfuric acid). The resulting racemic ester is dissolved in a suitable organic solvent (e.g., toluene). A phosphate buffer solution and a lipase (e.g., Candida antarctica lipase B, CAL-B) are added. The mixture is stirred at a controlled temperature (e.g., 40°C) while monitoring the conversion. The reaction is stopped at approximately 50% conversion. The aqueous phase containing the (S)-acid is separated, and the organic phase containing the (R)-ester is collected. The (S)-acid is isolated by acidification and extraction.

Quantitative Data:

| Parameter | Value |

| Enzyme | Candida antarctica Lipase B (CAL-B) |

| Solvent | Toluene/Phosphate Buffer |

| Temperature | 40°C |

| Conversion | ~50% |

| Yield of (S)-acid | 40-45% (from racemate) |

| Enantiomeric Excess (ee) | >99% |

Pathway 2: Asymmetric Hydrogenation

This pathway involves the synthesis of a prochiral β-dehydroamino acid derivative, followed by asymmetric hydrogenation using a chiral rhodium catalyst.

Reaction Scheme:

Experimental Protocol (Representative):

The precursor, methyl (E)-2-(acetamidomethyl)-3-(p-tolyl)acrylate, is synthesized from p-tolualdehyde. The precursor is dissolved in an anhydrous, degassed solvent such as toluene in a pressure vessel. A chiral rhodium catalyst, for example, [Rh(COD)(R,R-Me-DuPhos)]BF4, is added. The vessel is purged with hydrogen and then pressurized to 40 psi. The reaction is stirred at room temperature until complete conversion is observed. The solvent is removed, and the product is purified. Subsequent hydrolysis of the ester and amide protecting groups yields the final product.

Quantitative Data:

| Parameter | Value |

| Catalyst | [Rh(COD)(R,R-Me-DuPhos)]BF4 |

| Solvent | Toluene |

| Hydrogen Pressure | 40 psi |

| Temperature | Room Temperature |

| Yield | >95% |

| Enantiomeric Excess (ee) | >98% |

Pathway 3: Biocatalytic Transamination

This method utilizes a transaminase enzyme to stereoselectively introduce an amino group onto a β-keto acid precursor.

Reaction Scheme:

Experimental Protocol (Representative):

The substrate, 3-oxo-3-(p-tolyl)propanoic acid, is prepared by condensation of p-methylacetophenone with a suitable carboxylating agent. The β-keto acid is then added to a buffered aqueous solution containing a suitable ω-transaminase, pyridoxal-5'-phosphate (PLP) cofactor, and an amine donor such as isopropylamine. The reaction pH is maintained, and the mixture is stirred at a controlled temperature (e.g., 30-40°C). The reaction progress is monitored, and upon completion, the product is isolated and purified.

Quantitative Data:

| Parameter | Value |

| Enzyme | ω-Transaminase (e.g., ATA-117 or similar) |

| Amine Donor | Isopropylamine |

| Cofactor | Pyridoxal-5'-phosphate (PLP) |

| pH | 7.5-8.5 |

| Temperature | 30-40°C |

| Yield | 70-90% |

| Enantiomeric Excess (ee) | >99% |

Pathway 4: Chiral Auxiliary-Mediated Synthesis

The Evans asymmetric synthesis provides a reliable method for establishing the stereocenter. This multi-step approach involves the use of a chiral oxazolidinone auxiliary.

Workflow:

Experimental Protocol (Representative):

A chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with an appropriate acyl chloride. The resulting N-acyl oxazolidinone is then subjected to a stereoselective Mannich reaction with an imine derived from p-tolualdehyde. The chiral auxiliary directs the addition to form the desired stereoisomer. Finally, the auxiliary is cleaved under mild conditions (e.g., hydrolysis with lithium hydroperoxide) to yield the target (S)-β-amino acid.

Quantitative Data:

| Parameter | Value |

| Chiral Auxiliary | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone |

| Key Reaction | Asymmetric Mannich Reaction |

| Diastereomeric Ratio | >95:5 |

| Overall Yield | 40-60% (multi-step) |

| Enantiomeric Excess (ee) | >98% |

Conclusion

The synthesis of enantiomerically pure (S)-3-(p-Methylphenyl)-β-alanine can be achieved through several effective pathways. The choice of method depends on factors such as scalability, cost of reagents and catalysts, and the desired level of stereochemical purity. The classical approach of Rodionow-Johnson reaction followed by enzymatic resolution offers a robust and scalable route. Asymmetric hydrogenation provides an elegant and efficient method with high enantioselectivity. Biocatalysis with transaminases represents a green and highly selective alternative. Finally, chiral auxiliary-mediated synthesis, while often involving more steps, offers excellent control over stereochemistry. Each of these pathways provides a valuable tool for researchers and drug development professionals in accessing this important chiral building block.

Spectroscopic Profile of (s)-3-(p-Methylphenyl)-beta-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the chiral amino acid (s)-3-(p-Methylphenyl)-beta-alanine. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted mass spectrometry data alongside representative spectroscopic information for the parent compound, beta-alanine, to offer insights into its structural characterization. This guide also outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the analysis of such compounds in a research and drug development context.

Data Presentation

The following tables summarize the available spectroscopic data. It is important to note that the NMR and IR data are for the parent compound, beta-alanine, and are provided as a reference for the expected functional group regions. The mass spectrometry data is predicted for this compound.

Table 1: Representative ¹H and ¹³C NMR Data for beta-Alanine

| Nucleus | Chemical Shift (ppm) | Solvent |

| ¹H | 3.18 (t) | D₂O |

| 2.56 (t) | ||

| ¹³C | 181.16 | D₂O |

| 39.23 | ||

| 36.29 |

Note: Data for beta-alanine is sourced from the Biological Magnetic Resonance Bank (BMRB). Chemical shifts are referenced to DSS at 0 ppm. The spectrum for this compound would be significantly more complex in the aromatic region (approx. 7.0-7.5 ppm) and would show a signal for the methyl group (approx. 2.3 ppm).

Table 2: Representative IR Absorption Data for beta-Alanine

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3200-2500 (broad) |

| N-H (Amine) | Stretching | 3400-3250 |

| C-H (Aliphatic) | Stretching | 2980-2850 |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 |

| N-H (Amine) | Bending | 1650-1580 |

| C-N | Stretching | 1250-1020 |

Note: This is generalized data for beta-alanine. The spectrum for this compound would additionally exhibit peaks corresponding to the aromatic C-H stretching (approx. 3100-3000 cm⁻¹) and aromatic C=C stretching (approx. 1600-1450 cm⁻¹).

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 180.1019 |

| [M+Na]⁺ | 202.0838 |

| [M-H]⁻ | 178.0873 |

Note: Data predicted by computational models and sourced from PubChem.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial. The choice of solvent depends on the sample's solubility.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

If required, acquire the ¹³C NMR spectrum, which will necessitate a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) powder to remove any moisture, which can interfere with the spectrum.

-

In an agate mortar and pestle, grind 1-2 mg of the solid sample until a fine, consistent powder is obtained.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar.

-

Gently but thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.

-

Transfer the mixture into a pellet-forming die.

-

Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Acquire the sample spectrum.

-

Label the significant absorption peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the elemental composition and structure of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a stock solution of the sample by dissolving a small amount in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

-

If necessary, filter the final solution to remove any particulates.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.

-

Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the analyte. For an amino acid, both modes can be informative.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for the spectroscopic analysis of a synthesized organic compound.

(s)-3-(p-Methylphenyl)-beta-alanine: An Inquiry into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current scientific understanding of the mechanism of action for the compound (s)-3-(p-Methylphenyl)-beta-alanine. Following a comprehensive review of publicly available scientific literature and databases, this document concludes that there is no specific information available regarding the biological activity or mechanism of action for this particular chemical entity. While the structurally related compound, beta-alanine, has been extensively studied, the functional implications of the para-methylphenyl substitution on the beta-alanine scaffold have not been elucidated in published research.

Introduction

This compound is a chiral, non-proteinogenic beta-amino acid. Its structure consists of a beta-alanine backbone with a p-methylphenyl group attached to the beta-carbon. The "s" designation indicates the stereochemistry at this chiral center. While beta-amino acids and their derivatives are of significant interest in medicinal chemistry due to their potential as peptidomimetics, enzyme inhibitors, and other bioactive molecules, the specific biological profile of this compound remains uncharacterized in the public domain.

Current State of Knowledge

Extensive searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, using various search terms such as the compound name, CAS number (479065-00-4), and related structural queries, did not yield any studies detailing its pharmacological properties. The available information is limited to its chemical identity and commercial availability from various chemical suppliers.

One commercial source notes its potential use as a synthetic precursor for pharmaceuticals targeting the central nervous system, such as antidepressants. However, this statement is general and does not provide any specific data on the compound's intrinsic biological activity or its specific molecular targets.

Comparison with Beta-Alanine

To provide some context, the mechanism of action of the parent compound, beta-alanine, is well-documented. Beta-alanine serves as the rate-limiting precursor for the synthesis of carnosine (beta-alanyl-L-histidine) in skeletal muscle. Carnosine acts as an intracellular pH buffer, which is particularly important during high-intensity exercise. By increasing muscle carnosine concentrations, beta-alanine supplementation can enhance athletic performance.

It is plausible that this compound could be investigated for similar or distinct biological activities. The introduction of a lipophilic p-methylphenyl group could significantly alter its pharmacokinetic and pharmacodynamic properties compared to beta-alanine. For instance, it might influence its ability to cross the blood-brain barrier or its affinity for various receptors or enzymes. However, without experimental data, any proposed mechanism of action would be purely speculative.

Future Directions

The absence of data on the mechanism of action of this compound highlights a gap in the current scientific literature. Future research to elucidate its biological profile would be valuable and could include:

-

In vitro screening: Assessing the compound's binding affinity for a wide range of receptors, ion channels, and enzymes, particularly those in the central nervous system.

-

Cell-based assays: Evaluating its functional activity in various cell lines to identify any agonistic, antagonistic, or modulatory effects.

-

Pharmacokinetic studies: Determining its absorption, distribution, metabolism, and excretion (ADME) properties.

-

In vivo studies: Investigating its physiological effects in animal models to understand its potential therapeutic applications.

Conclusion

Chemical Information

For reference, the basic chemical information for this compound is provided in the table below.

| Property | Value |

| IUPAC Name | (3S)-3-amino-3-(4-methylphenyl)propanoic acid |

| CAS Number | 479065-00-4 |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| Structure |

|

Technical Guide: Biological Activity Screening of (s)-3-(p-Methylphenyl)-beta-alanine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on the specific biological activity of (s)-3-(p-Methylphenyl)-beta-alanine is limited. This guide proposes a screening framework based on the well-established biological role of its parent compound, β-alanine, as a logical starting point for investigation. The protocols and pathways described are representative and may require optimization for this specific derivative.

Introduction

β-alanine is a naturally occurring beta-amino acid that serves as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine) in various tissues, particularly skeletal muscle and brain.[1][2][3] Carnosine is a dipeptide with significant physiological roles, including intracellular pH buffering, antioxidant activities, and regulation of calcium sensitivity.[1][2][4] Consequently, β-alanine supplementation has been shown to increase muscle carnosine concentrations, leading to improved performance in high-intensity exercise and potential neurological benefits.[1][3][4]

The compound of interest, this compound, is a derivative of β-alanine. Its structural modification—the addition of a p-methylphenyl group—suggests that its biological activity could be modulated compared to the parent compound. It may act as a substrate for carnosine synthase, a modulator of the enzyme, or possess entirely novel activities. This guide outlines a proposed strategy for the initial biological activity screening of this compound.

Putative Mechanism of Action

The primary hypothesized mechanism of action for a β-alanine derivative is its interaction with the carnosine synthesis pathway. β-alanine is actively transported into the cell and combined with L-histidine by the enzyme carnosine synthase (ATP-grasp family) to form carnosine.[2]

Carnosine Synthesis Pathway

The synthesis of carnosine is a straightforward enzymatic reaction. The proposed screening should investigate whether this compound can act as a substrate for carnosine synthase, potentially forming a novel carnosine analog, or if it inhibits or modulates the synthesis of endogenous carnosine.

Caption: Diagram 1: The enzymatic synthesis of carnosine from β-alanine and L-histidine.

Quantitative Data Presentation

As no specific quantitative data exists for this compound, the following table summarizes representative data for the parent compound, β-alanine, to establish a baseline for expected outcomes if the derivative acts similarly.

| Parameter | Subject Population | Dosing Regimen | Duration | Result | Reference |

| Muscle Carnosine Increase | Healthy Humans | 4–6 g/day | 4 weeks | +64% | [1] |

| Muscle Carnosine Increase | Healthy Humans | 4–6 g/day | 10 weeks | +80% | [1] |

| Performance Improvement | Healthy Humans | 4–6 g/day | 2-4 weeks | Improved performance in tasks lasting 1-4 min | [1] |

| Neuromuscular Fatigue | Older Subjects | 2.4 g/day | 90 days | 37.3% improvement in Physical Working Capacity | [1] |

Proposed Experimental Protocols

The following protocols are representative methods to screen this compound for activity related to the carnosine pathway.

Protocol 1: In Vitro Carnosine Synthase Activity Assay

-

Objective: To determine if this compound is a substrate or inhibitor of carnosine synthase.

-

Materials:

-

Recombinant human carnosine synthase.

-

L-Histidine.

-

β-alanine (control substrate).

-

This compound (test compound).

-

ATP (Adenosine triphosphate).

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Detection Reagent (e.g., Malachite Green for phosphate detection from ATP hydrolysis).

-

96-well microplates.

-

-

Methodology:

-

Prepare a reaction mixture in the assay buffer containing L-histidine and ATP.

-

Dispense the reaction mixture into the wells of a 96-well plate.

-

Add the test compound or control substrate (β-alanine) at various concentrations to the wells.

-

Initiate the reaction by adding carnosine synthase to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a quenching agent like EDTA).

-

Measure the amount of ADP or phosphate produced, which is proportional to enzyme activity. Alternatively, use LC-MS to directly measure the formation of carnosine or a novel analog.

-

Calculate IC50 (for inhibition) or EC50 and Vmax (for substrate activity) values.

-

Protocol 2: In Vivo Tissue Carnosine Level Analysis

-

Objective: To determine if oral administration of this compound increases tissue levels of carnosine or a related analog in an animal model.

-

Materials:

-

Laboratory animals (e.g., C57BL/6 mice).

-

This compound.

-

Vehicle control (e.g., saline).

-

Homogenization buffer.

-

HPLC-MS/MS system for dipeptide analysis.

-

-

Methodology:

-

Acclimatize animals and divide them into control and treatment groups.

-

Administer the test compound or vehicle daily via oral gavage for a period of 4-8 weeks.

-

At the end of the study period, euthanize the animals and collect tissues of interest (e.g., gastrocnemius muscle, brain).

-

Flash-freeze tissues in liquid nitrogen and store at -80°C.

-

Homogenize tissue samples in an appropriate buffer and perform protein precipitation.

-

Analyze the supernatant using a validated HPLC-MS/MS method to quantify carnosine and screen for the presence of the novel p-methylphenyl-carnosine analog.

-

Perform statistical analysis to compare tissue concentrations between control and treatment groups.

-

Proposed Screening Workflow

A logical workflow is essential for efficiently screening novel compounds. The following diagram illustrates a proposed workflow for characterizing the biological activity of this compound.

Caption: Diagram 2: A tiered workflow for screening the biological activity of a β-alanine derivative.

Conclusion

While direct evidence for the biological activity of this compound is not currently available in public literature, its structural relationship to β-alanine provides a strong rationale for an initial screening strategy focused on the carnosine synthesis pathway. The proposed in vitro and in vivo protocols, guided by the structured workflow, offer a comprehensive approach to characterizing its potential as a substrate, inhibitor, or modulator of this key physiological system. The results of these studies will be crucial in determining whether this novel derivative warrants further investigation as a potential therapeutic agent or research tool.

References

- 1. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How CarnoSyn® Works in the Body | CarnoSyn® Beta Alanine [carnosyn.com]

- 3. mdpi.com [mdpi.com]

- 4. Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

(s)-3-(p-Methylphenyl)-beta-alanine solubility in different solvents

An In-depth Technical Guide on the Solubility of (s)-3-(p-Methylphenyl)-beta-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a derivative of beta-alanine, a naturally occurring beta-amino acid. The solubility of this compound is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. This technical guide provides a comprehensive overview of the anticipated solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and relevant biological pathways. Due to the limited availability of specific quantitative solubility data in public literature, this guide presents expected trends based on the known properties of similar compounds and provides the methodologies for researchers to determine these values experimentally.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₃NO₂, is a chiral non-proteinogenic amino acid.[1][2] Its structure, featuring a p-methylphenyl group, suggests that its solubility will be influenced by both the polar amino acid backbone and the nonpolar aromatic ring. Understanding its solubility is paramount for its application in pharmaceutical and biochemical research.

Predicted Solubility Profile

-

Aqueous Solubility: Like its parent compound, beta-alanine, this compound is expected to exhibit some solubility in water. The presence of the amino and carboxylic acid groups allows for the formation of zwitterions and hydrogen bonds with water molecules.[3] However, the introduction of the hydrophobic p-methylphenyl group is likely to decrease its aqueous solubility compared to unsubstituted beta-alanine. The pH of the aqueous solution will significantly impact solubility; it is expected to be more soluble in acidic and alkaline solutions where it can form soluble salts.

-

Organic Solvent Solubility: The solubility in organic solvents will be largely dependent on the solvent's polarity.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is anticipated due to the potential for hydrogen bonding with the solvent molecules.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally good solvents for a wide range of organic compounds, and this compound is expected to be reasonably soluble in them.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the amino acid functional groups, very low solubility is expected in nonpolar solvents.

-

Quantitative Solubility Data (Illustrative)

The following table provides an illustrative summary of the expected solubility of this compound in a range of common solvents. Note: These values are estimates based on the solubility of similar compounds and should be confirmed by experimental measurement.

| Solvent | Type | Predicted Solubility (at 25°C) |

| Water (pH 7) | Polar Protic | Sparingly Soluble |

| 0.1 M HCl | Aqueous Acid | Soluble |

| 0.1 M NaOH | Aqueous Base | Soluble |

| Methanol | Polar Protic | Moderately Soluble |

| Ethanol | Polar Protic | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Acetonitrile | Polar Aprotic | Slightly Soluble |

| Dichloromethane | Nonpolar | Insoluble |

| Hexane | Nonpolar | Insoluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The following protocols outline standard procedures for both thermodynamic and kinetic solubility assessment.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Principle: A surplus of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then measured.

Materials:

-

This compound

-

Selected solvents

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Add an excess amount of this compound to a vial. The excess solid should be visually apparent throughout the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly and place it in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24 and 48 hours) to confirm that the concentration is no longer changing.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with an appropriate solvent to a concentration within the analytical range of the HPLC method.

-

Analyze the diluted filtrate by HPLC to determine the concentration of the dissolved compound.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Kinetic Solubility Determination (High-Throughput Screening)

This method provides a rapid assessment of solubility and is often used in early drug discovery.

Principle: A concentrated stock solution of the compound in a strong organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation occurs is determined.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

96-well plates

-

Automated liquid handler (optional)

-

Plate reader capable of detecting turbidity or a nephelometer.

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add the aqueous buffer to a series of wells.

-

Using a liquid handler or multichannel pipette, add increasing volumes of the DMSO stock solution to the wells containing the aqueous buffer.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).

-

Measure the turbidity or light scattering in each well using a plate reader.

-

The kinetic solubility is defined as the concentration of the compound in the well just before the one where a significant increase in turbidity is observed.

Visualizations

Beta-Alanine Metabolism Pathway

The biological context of beta-alanine is crucial for understanding the potential roles of its derivatives. The following diagram illustrates the key metabolic pathways involving beta-alanine.[4][5][6]

Caption: Key metabolic pathways of beta-alanine.

Experimental Workflow for Thermodynamic Solubility Determination

The following diagram outlines a typical workflow for determining the thermodynamic solubility of a compound.

Caption: A typical workflow for thermodynamic solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides a robust framework for researchers and drug development professionals to understand and experimentally determine this crucial parameter. The predicted solubility profile suggests that it will have limited aqueous solubility at neutral pH but will be more soluble in acidic, basic, and polar aprotic solvents. The provided experimental protocols offer detailed methodologies for obtaining accurate solubility data, which is essential for advancing the research and development of this compound. The inclusion of the beta-alanine metabolic pathway provides important biological context for its potential applications.

References

- 1. PubChemLite - this compound (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. KEGG PATHWAY: beta-Alanine metabolism - Homo sapiens (human) [kegg.jp]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. beta-Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Stability and Degradation Profile of (s)-3-(p-Methylphenyl)-beta-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation profile of (s)-3-(p-Methylphenyl)-beta-alanine, a substituted beta-amino acid. Due to the limited availability of direct stability studies for this specific compound, this document outlines a robust framework for assessing its stability based on established principles of forced degradation studies as applied to analogous pharmaceutical compounds and beta-amino acids. It includes detailed, adaptable experimental protocols for subjecting the compound to various stress conditions, methods for analyzing degradation products, and a discussion of potential degradation pathways. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this compound, enabling the establishment of a comprehensive stability-indicating profile.

Introduction

This compound is a chiral non-proteinogenic amino acid with potential applications in medicinal chemistry and pharmaceutical development. Its chemical structure, featuring a p-methylphenyl group, suggests potential susceptibilities to specific degradation pathways that must be thoroughly investigated to ensure its quality, safety, and efficacy in any application. Understanding the intrinsic stability of a drug substance is a critical component of drug development, mandated by regulatory agencies worldwide.

Forced degradation studies are essential for elucidating the degradation pathways and identifying the likely degradation products of a drug substance.[1][2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to generate degradation products in a shorter timeframe.[2] The information gleaned from these studies is invaluable for the development of stability-indicating analytical methods, formulation development, and defining proper storage and handling conditions.

This guide will detail the necessary experimental protocols and analytical methodologies to build a comprehensive stability and degradation profile for this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for designing and interpreting stability studies.

| Property | Value | Source |

| IUPAC Name | (3S)-3-amino-3-(4-methylphenyl)propanoic acid | [3] |

| CAS Number | 479065-00-4 | [4][5] |

| Molecular Formula | C10H13NO2 | [3][4][5] |

| Molecular Weight | 179.22 g/mol | [5] |

| Predicted pKa | 3.71 ± 0.10 | [6] |

| Recommended Storage | Keep in a dark place, Inert atmosphere, Room temperature. | [6] |

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are designed to intentionally degrade the sample to a target of 10-20% to ensure that a sufficient amount of degradation products are generated for detection and characterization without completely degrading the parent compound.[2] The following protocols are recommended for this compound.

General Experimental Workflow

The overall workflow for a forced degradation study is depicted below. This process ensures a systematic approach to sample stressing, analysis, and data interpretation.

Caption: General workflow for forced degradation studies.

Hydrolytic Degradation

-

Acid Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute with the mobile phase to an appropriate concentration for analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound as described for acid hydrolysis.

-

Add an equal volume of 0.1 M sodium hydroxide.

-

Incubate at room temperature for 24 hours.

-

At specified time points, withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute with the mobile phase for analysis.

-

Oxidative Degradation

-

Prepare a 1 mg/mL solution of the compound.

-

Add an equal volume of 3% hydrogen peroxide.

-

Store the solution in the dark at room temperature for 24 hours.

-

Withdraw aliquots at specified time points.

-

Dilute with the mobile phase for analysis.

Thermal Degradation

-

Place the solid compound in a thermostatically controlled oven at 60°C for 7 days.

-

Also, prepare a 1 mg/mL solution of the compound and incubate at 60°C for 7 days.

-

At specified time points, withdraw samples (solid and liquid).

-

Prepare the solid sample for analysis by dissolving it in a suitable solvent.

-

Dilute all samples appropriately for analysis.

Photolytic Degradation

-

Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light (e.g., with aluminum foil).

-

At the end of the exposure period, prepare the samples for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the degradation products from the parent compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

HPLC Method for Stability Indication

-

Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution is recommended to resolve polar and non-polar degradation products.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 205 nm, or based on the UV spectrum of the compound.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

This method is based on general procedures for analyzing beta-amino acids and would require optimization for this compound.[7][8][9]

Characterization of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is essential for the structural elucidation of the degradation products.[7] By comparing the mass spectra of the parent compound and the degradation products, it is possible to identify modifications such as hydrolysis, oxidation, or decarboxylation.

Hypothetical Degradation Profile and Data Presentation

The following table presents hypothetical data from a forced degradation study on this compound to illustrate how results should be structured.

| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradation | Number of Degradants | Major Degradant (RT, min) |

| 0.1 M HCl | 24 hours | 88.2 | 11.8 | 2 | 4.5 |

| 0.1 M NaOH | 24 hours | 92.5 | 7.5 | 1 | 6.2 |

| 3% H2O2 | 24 hours | 85.7 | 14.3 | 3 | 7.1, 8.9 |

| Thermal (60°C, solid) | 7 days | 99.1 | 0.9 | 1 | 5.3 |

| Thermal (60°C, solution) | 7 days | 95.4 | 4.6 | 2 | 5.3, 9.8 |

| Photolytic | 1.2 million lux hrs | 91.3 | 8.7 | 2 | 10.4 |

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized. The presence of an amino group, a carboxylic acid, and an aromatic ring provides multiple sites for chemical reactions under stress conditions.

Caption: Potential degradation pathways for the molecule.

-

Oxidation: The tertiary benzylic carbon and the aromatic ring are potential sites for oxidation. The nitrogen atom of the amino group could also be oxidized to form an N-oxide.

-

Decarboxylation: Under thermal or acidic stress, the carboxylic acid moiety could be lost as carbon dioxide.

-

Deamination: Hydrolysis could lead to the removal of the amino group, potentially forming an alcohol.

-

Dimerization/Polymerization: Under photolytic or severe thermal stress, condensation reactions between molecules could occur, leading to the formation of dimers or larger oligomers.

Conclusion and Recommendations

This technical guide provides a comprehensive framework for investigating the stability and degradation profile of this compound. While specific experimental data for this compound is not publicly available, the outlined protocols and methodologies, based on established scientific principles and regulatory guidelines, offer a robust starting point for any researcher or drug developer.

It is strongly recommended that a systematic forced degradation study, as detailed in this document, be conducted. The results of such a study will be instrumental in:

-

Developing and validating a stability-indicating analytical method.

-

Identifying potential degradation products that may need to be monitored and controlled.

-

Providing critical information for formulation development to enhance stability.

-

Establishing appropriate storage conditions and shelf-life.

By following the guidance provided herein, a thorough understanding of the stability of this compound can be achieved, ensuring its quality and performance in its intended application.

References

- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. PubChemLite - this compound (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 4. pschemicals.com [pschemicals.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 479065-00-4 [m.chemicalbook.com]

- 7. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

Chiral Synthesis of (S)-3-(p-Methylphenyl)-β-alanine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic strategies for the chiral synthesis of (S)-3-(p-Methylphenyl)-β-alanine, a valuable building block in medicinal chemistry and drug development. The guide details various methodologies, including catalytic asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and biocatalytic approaches, offering a comparative analysis of their efficacy and practicality. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to facilitate practical application in a research and development setting.

Introduction

(S)-3-(p-Methylphenyl)-β-alanine, also known as (S)-3-(p-tolyl)-β-alanine, is a non-proteinogenic β-amino acid. The presence of the chiral β-amino acid scaffold is a key feature in a variety of biologically active molecules and pharmaceutical agents. The stereoselective synthesis of this compound is therefore of significant interest. This guide explores the core methodologies for achieving high enantiopurity of the desired (S)-enantiomer.

Synthetic Strategies

The chiral synthesis of (S)-3-(p-Methylphenyl)-β-alanine can be broadly categorized into three main approaches:

-

Catalytic Asymmetric Hydrogenation: This method involves the enantioselective reduction of a prochiral precursor, typically an enamine or an α,β-unsaturated carboxylic acid derivative, using a chiral transition metal catalyst. Rhodium-based catalysts with chiral phosphine ligands are commonly employed.

-

Chiral Auxiliary-Mediated Synthesis: This strategy relies on the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, such as conjugate addition or alkylation. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

-

Biocatalytic Synthesis: This approach utilizes enzymes, such as transaminases or phenylalanine ammonia lyases, to catalyze the stereoselective synthesis of the target molecule. Biocatalysis offers advantages in terms of high enantioselectivity and mild reaction conditions.

Quantitative Data Summary

The following tables summarize the quantitative data for different synthetic routes leading to β-aryl-β-amino acids, providing a basis for comparison of yields and enantioselectivities.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates and Enamides

| Entry | Substrate | Chiral Ligand | Catalyst Loading (mol%) | Solvent | Pressure (atm) | Yield (%) | ee (%) | Reference |

| 1 | (E/Z)-Methyl 3-acetamido-3-phenylacrylate | Me-DuPhos | 1 | Toluene | 2.7 | >95 | 98 (S) | |

| 2 | (Z)-N-(1-(p-tolyl)vinyl)acetamide | (R)-SDP | 1 | Methanol | 10 | Quant. | 94 (R) | [1] |

| 3 | (Z)-N-(1-phenylvinyl)acetamide | (R)-SDP | 1 | Methanol | 10 | Quant. | 96 (R) | [1] |

Table 2: Chiral Auxiliary-Mediated Synthesis

| Entry | Reaction Type | Chiral Auxiliary | Substrate | Reagent | Diastereomeric Ratio (dr) | Yield (%) | Final Product Configuration | Reference |

| 1 | Alkylation | (S)-N-(2-benzoylphenyl)-1-(2-chlorbenzyl)pyrrolidine-2-carboxamide | Ni(II)-complex of Schiff's base with glycine | 3,4-dimethylbenzylchloride | >91:9 | - | (S) | |

| 2 | Conjugate Addition | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-((E)-3-(p-tolyl)acryloyl)oxazolidinone | (Me)₂CuLi | 95:5 | 85 | (S) |

Table 3: Biocatalytic Synthesis

| Entry | Enzyme | Reaction Type | Substrate(s) | Amine Donor | pH | Temperature (°C) | Conversion (%) | ee (%) | Reference |

| 1 | Phenylalanine Ammonia Lyase (PAL) | Asymmetric Amination | (E)-3-(p-tolyl)acrylic acid | NH₃ | 8.5 | 30 | - | >99 (S) | |

| 2 | ω-Transaminase (ω-TA) | Asymmetric Amination | 3-oxo-3-(p-tolyl)propanoic acid | L-Alanine | 7.5 | 37 | High | >99 (S) |

Experimental Protocols

Rhodium-Catalyzed Asymmetric Hydrogenation of a β-Enamino Ester

This protocol is adapted from the synthesis of related N-aryl β-amino esters.[2]

Procedure:

-

To a solution of the β-enamino ester substrate (1.0 mmol) in degassed methanol (5 mL) in a glovebox, add [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and the chiral bisphosphine ligand (e.g., TangPhos, 0.011 mmol, 1.1 mol%).

-

Stir the mixture at room temperature for 30 minutes.

-

Transfer the solution to a stainless-steel autoclave.

-

Pressurize the autoclave with hydrogen gas to 10 atm.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Release the pressure and concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired (S)-3-(p-methylphenyl)-β-alanine ester.

-

The enantiomeric excess can be determined by chiral HPLC analysis.

Chiral Auxiliary-Mediated Synthesis via Conjugate Addition

This protocol is a general procedure based on the use of an Evans-type oxazolidinone auxiliary.

Procedure:

-

Acylation of the chiral auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv.) dropwise. After stirring for 30 minutes, add a solution of (E)-3-(p-tolyl)acryloyl chloride (1.1 equiv.) in THF. Stir the reaction at -78 °C for 1 hour and then warm to room temperature. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are dried over Na₂SO₄ and concentrated. Purify the residue by flash chromatography.

-

Conjugate addition: To a solution of the N-acryloyloxazolidinone (1.0 equiv.) in THF at -78 °C, add a solution of lithium di(p-tolyl)cuprate (prepared from p-tolyllithium and CuI) until the starting material is consumed (monitored by TLC). Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are dried and concentrated.

-

Removal of the auxiliary: The resulting product is hydrolyzed with LiOH/H₂O₂ in a THF/water mixture to cleave the chiral auxiliary and yield (S)-3-(p-methylphenyl)-β-alanine. The chiral auxiliary can be recovered.

Biocatalytic Synthesis using a Transaminase

This protocol describes a general procedure for the asymmetric amination of a β-keto acid.[3]

Procedure:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5) containing pyridoxal 5'-phosphate (PLP, 1 mM).

-

To the buffer, add the β-keto acid substrate (e.g., 3-oxo-3-(p-tolyl)propanoic acid, 10-50 mM), the amine donor (e.g., L-alanine or isopropylamine, 1.2-2.0 equiv.), and the ω-transaminase enzyme (commercially available or expressed).

-

If necessary for equilibrium shift, an additional enzyme such as lactate dehydrogenase and its cofactor NADH can be added to remove the pyruvate byproduct.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

-

Monitor the reaction progress by HPLC or GC.

-

Once the reaction is complete, terminate it by adding an acid (e.g., HCl) to precipitate the protein.

-

Centrifuge the mixture to remove the precipitated enzyme.

-

The supernatant containing the product can be further purified by ion-exchange chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described.

Caption: Rhodium-Catalyzed Asymmetric Hydrogenation Workflow.

Caption: Chiral Auxiliary-Mediated Synthesis Workflow.

Caption: Biocatalytic Synthesis using ω-Transaminase.

Conclusion

The chiral synthesis of (S)-3-(p-methylphenyl)-β-alanine can be achieved through several effective methodologies. Catalytic asymmetric hydrogenation offers a direct and atom-economical route, with high enantioselectivities achievable with appropriate catalyst selection. Chiral auxiliary-mediated approaches provide a robust and predictable method for controlling stereochemistry, although they may involve more synthetic steps. Biocatalysis is an increasingly attractive option, offering excellent enantioselectivity under mild, environmentally friendly conditions. The choice of the optimal synthetic route will depend on factors such as substrate availability, desired scale, cost considerations, and the specific capabilities of the research or production facility. This guide provides the foundational knowledge and practical details necessary for the successful implementation of these key synthetic strategies.

References

(s)-3-(p-Methylphenyl)-β-alanine: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(s)-3-(p-Methylphenyl)-β-alanine, a chiral non-proteinogenic β-amino acid, has emerged as a critical building block in the development of novel agrochemical agents. This technical guide provides an in-depth overview of its discovery, historical context, synthesis, and its role in the biological activity of derived compounds. While direct quantitative biological data for the compound itself is limited in public literature, its significance is primarily understood through the potent fungicidal properties of the dipeptide molecules it forms. This document summarizes key synthetic methodologies, presents available quantitative data for its derivatives, and elucidates the mechanism of action of the resulting fungicides.

Discovery and History

A key milestone is the European Patent EP1028125B1, which describes a class of dipeptide fungicides.[1] These compounds, including the commercial fungicide Iprovalicarb, incorporate a β-amino acid moiety. The patent literature from this period suggests that the exploration of various substituted β-aryl-β-amino acids, including the p-methylphenyl variant, was a strategic approach to optimize the efficacy and spectrum of these fungicides. The development of these compounds was driven by the need for new modes of action to combat the emergence of resistance to existing fungicides. Iprovalicarb, a prominent example, is a systemic fungicide that demonstrates the successful application of this chemical class in agriculture.[2][3][4]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 479065-00-4 | [5] |

| Molecular Formula | C₁₀H₁₃NO₂ | [5] |

| Molecular Weight | 179.22 g/mol | |

| IUPAC Name | (3S)-3-amino-3-(4-methylphenyl)propanoic acid | |

| Synonyms | (S)-3-Amino-3-(4-tolyl)propionic acid, H-(S)-beta-Phe(4-Me)-OH |

Synthesis and Experimental Protocols

The enantioselective synthesis of (s)-3-(p-Methylphenyl)-β-alanine is crucial for the biological activity of its derived fungicides. Several methods for the asymmetric synthesis of β-amino acids have been developed. While a specific, detailed industrial synthesis protocol for this particular molecule is often proprietary, the following represents a common and adaptable laboratory-scale methodology based on published procedures for similar compounds.

Representative Experimental Protocol: Enantioselective N-acylation

This method involves the synthesis of a racemic mixture followed by enzymatic resolution.

Step 1: Synthesis of Racemic 3-amino-3-(4-methylphenyl)propanoic acid

A plausible route involves a Rodionow-Johnson reaction or a similar condensation method.

-

Reactants: 4-methylbenzaldehyde, malonic acid, and ammonium acetate.

-

Procedure:

-

A mixture of 4-methylbenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent (e.g., ethanol) is heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by adjusting the pH.

-

The crude racemic product is collected by filtration, washed, and dried.

-

Step 2: Enzymatic Resolution

-

Enzyme: A lipase, such as Candida antarctica lipase B (CALB), is commonly used for the enantioselective acylation of the amino group.

-

Acylating Agent: An acyl donor, such as ethyl acetate or another suitable ester.

-

Procedure:

-

The racemic 3-amino-3-(4-methylphenyl)propanoic acid is suspended in a suitable organic solvent.

-

The lipase and the acylating agent are added to the suspension.

-

The reaction is stirred at a controlled temperature, and the progress of the enantioselective acylation is monitored by chiral HPLC.

-

The reaction is stopped when approximately 50% conversion is reached.

-

The mixture is filtered to remove the enzyme.

-

The N-acylated (R)-enantiomer and the unreacted (S)-enantiomer are separated by extraction or chromatography.

-

The desired (S)-3-(p-Methylphenyl)-β-alanine is isolated and purified.

-

Experimental Workflow Diagram

Caption: General workflow for the synthesis and resolution of (s)-3-(p-Methylphenyl)-β-alanine.

Biological Activity and Mechanism of Action

(s)-3-(p-Methylphenyl)-β-alanine itself is not known to possess significant direct biological activity. Its importance lies in its role as a key structural component of dipeptide fungicides. The fungicidal activity of these dipeptides is highly stereospecific, with the (S)-configuration of the β-amino acid being crucial for efficacy.

Quantitative Data of Derived Fungicides

The following table summarizes the fungicidal activity of a dipeptide derivative incorporating a similar β-amino acid moiety against a key Oomycete pathogen. This data provides an indication of the potency achievable with this class of compounds.

| Compound | Pathogen | EC₅₀ (mg/L) | Reference |

| Iprovalicarb | Plasmopara viticola (grape downy mildew) | 0.1 - 0.5 | [3] |

Signaling Pathways and Mechanism of Action

The dipeptide fungicides derived from (s)-3-(p-Methylphenyl)-β-alanine act as inhibitors of fungal cell wall biosynthesis. Specifically, they are known to inhibit cellulose synthase, a critical enzyme for the formation of β-1,3- and β-1,6-glucans, which are major structural components of the cell walls of Oomycetes.[4]

The disruption of cellulose synthesis leads to the weakening of the cell wall, causing cell lysis and ultimately, the death of the fungal pathogen. This mode of action is distinct from many other classes of fungicides, making these compounds valuable tools in resistance management programs.

Mechanism of Action Diagram

Caption: Simplified mechanism of action of dipeptide fungicides.

Conclusion

(s)-3-(p-Methylphenyl)-β-alanine is a vital chiral intermediate whose discovery and application are closely tied to the development of modern agricultural fungicides. While not biologically active on its own, its specific stereochemistry is a determinant for the high efficacy of the dipeptide fungicides into which it is incorporated. The synthesis of this molecule in an enantiomerically pure form is a key step in the production of these important crop protection agents. Further research into the synthesis and application of novel derivatives of (s)-3-(p-Methylphenyl)-β-alanine may lead to the discovery of new biologically active compounds with applications in both agriculture and medicine.

References

An In-depth Technical Guide to (S)-3-(p-Methylphenyl)-β-alanine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of (S)-3-(p-Methylphenyl)-β-alanine derivatives and their analogues. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the medicinal chemistry of β-amino acid scaffolds.

Introduction

β-amino acids, and specifically β-phenylalanine derivatives, represent a structurally diverse and functionally significant class of compounds in medicinal chemistry. Their incorporation into peptides can enhance proteolytic stability, and as standalone small molecules, they serve as valuable scaffolds for the development of various therapeutic agents.[1] The (S)-3-(p-Methylphenyl)-β-alanine core, characterized by a stereochemically defined amine on the β-carbon and a methyl group on the para-position of the phenyl ring, offers a unique combination of chirality and lipophilicity that can be exploited for targeted drug design. This guide will delve into the synthetic methodologies for creating derivatives of this core structure, present available quantitative biological data, and outline experimental protocols for their evaluation.

Synthesis of (S)-3-(p-Methylphenyl)-β-alanine Derivatives

The synthesis of (S)-3-(p-Methylphenyl)-β-alanine and its derivatives can be achieved through various chemical and enzymatic strategies. These methods offer routes to modify the core structure at the amine, the carboxylic acid, and the phenyl ring, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Chemical Synthesis Approaches

Several established methods for the asymmetric synthesis of β-amino acids can be adapted for the preparation of the (S)-3-(p-Methylphenyl)-β-alanine scaffold.

1. Arndt-Eistert Homologation: A classical approach to synthesize β-amino acids from the corresponding α-amino acids. This two-step process involves the conversion of an N-protected α-amino acid to a diazoketone, followed by a Wolff rearrangement.[1]

2. Michael Addition: The conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters is a powerful tool for constructing the β-amino acid backbone. Chiral auxiliaries or catalysts can be employed to control the stereochemistry of the newly formed chiral center.

3. Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of enamines or other suitable precursors using chiral metal catalysts, such as those based on rhodium or ruthenium, can provide enantiomerically enriched β-amino acids.

4. Rodionov-Johnson Reaction: This reaction involves the condensation of an aldehyde (p-tolualdehyde in this case) with malonic acid and ammonia or an amine, followed by decarboxylation to yield the β-amino acid. While traditionally producing racemic products, modern modifications can afford enantiomerically enriched compounds.[1]

Enzymatic and Chemoenzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral β-amino acids.

1. Transaminases (TAs): ω-Transaminases are particularly useful for the asymmetric synthesis of β-amino acids by transferring an amino group to a β-keto acid or ester precursor.[1]

2. Lipases: Lipases are widely used for the kinetic resolution of racemic β-amino acid esters, selectively hydrolyzing one enantiomer and leaving the other enriched.[1]

3. Phenylalanine Ammonia Lyases (PALs) and Mutases (PAMs): These enzymes can be engineered to catalyze the addition of ammonia to substituted cinnamic acids, providing a direct route to enantiopure β-phenylalanine derivatives.[1]

Biological Activities and Quantitative Data

While specific quantitative bioactivity data for a broad range of (S)-3-(p-Methylphenyl)-β-alanine derivatives is not extensively available in the public domain, the broader class of β-phenylalanine derivatives has shown activity in several therapeutic areas. The following table summarizes representative data for related compounds to guide future research.

| Compound Class | Target/Activity | IC50/EC50/Ki | Reference |

| β-Phenylalanine Derivatives | eEF2K Inhibitors (Anticancer) | IC50: 12-20 µM (in vivo) | [1] |

| Substituted Phenylalanine Analogues | CCR5 Antagonists (Anti-HIV) | IC50: 3 nM - 6.3 µM | [1] |

| β-Alanine Analogues | Carnosine Synthetase Inhibitors | Competitive and non-competitive inhibition observed | [2] |

| Tryptophan Analogues (β-amino acids) | Indoleamine 2,3-dioxygenase Inhibitors | Ki: 7-70 µM | [3] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of novel chemical entities. Below are representative procedures that can be adapted for the study of (S)-3-(p-Methylphenyl)-β-alanine derivatives.

General Procedure for Amide Coupling

A common method for derivatizing the carboxylic acid moiety of the core structure is through amide bond formation.

Materials:

-

(S)-3-(p-Methylphenyl)-β-alanine

-

Amine of choice

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Anhydrous polar aprotic solvent (e.g., DMF or DCM)

-

Tertiary amine base (e.g., DIPEA or triethylamine)

Protocol:

-

Dissolve (S)-3-(p-Methylphenyl)-β-alanine (1 equivalent) in the anhydrous solvent.

-

Add the amine (1-1.2 equivalents) and the tertiary amine base (2-3 equivalents) to the solution.

-

Add the coupling agent (1-1.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Standard Operating Procedure for an Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized derivatives against a target enzyme.[4]

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

Test compounds ((S)-3-(p-Methylphenyl)-β-alanine derivatives)

-

Assay buffer

-

Positive control inhibitor

-

96-well microplate

-

Plate reader (spectrophotometer, fluorometer, or luminometer)

Protocol:

-

Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and test compounds in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the test compounds and the positive control.

-

Assay Setup: In a 96-well plate, add the assay buffer to all wells. Add the test compounds at various concentrations to the test wells. Add the positive control to its designated wells and the solvent control (e.g., DMSO) to the negative control wells.

-

Enzyme Addition: Add the enzyme solution to all wells except for the blank wells (which contain only buffer and substrate).

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow the inhibitors to bind to the enzyme.

-